2-(2-chloropyriMidin-4-yl)thiazole
Overview
Description
2-(2-chloropyrimidin-4-yl)thiazole is a heterocyclic compound that contains both a pyrimidine and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and thiazole moieties endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyrimidin-4-yl)thiazole typically involves the reaction of 2-chloropyrimidine with a thiazole derivative. One common method includes the use of 2,4-dichloropyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with a thiazole derivative under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyrimidin-4-yl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced thiazole derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-chloropyrimidin-4-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular pathways such as signal transduction, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of 2-(2-chloropyrimidin-4-yl)thiazole, used in various chemical reactions.
2,4-dichloropyrimidine: Another pyrimidine derivative with similar reactivity, used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to the combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-(2-chloropyrimidin-4-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTJGJJEJRAYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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